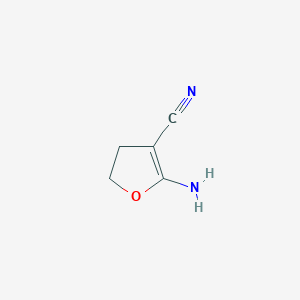

2-Amino-4,5-dihydrofuran-3-carbonitrile

Descripción general

Descripción

2-Amino-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound with the molecular formula C5H6N2O. It is a furan derivative that contains both an amino group and a nitrile group, making it a versatile intermediate in organic synthesis.

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its involvement in the suzuki–miyaura (sm) cross-coupling reaction , it’s likely that it affects pathways involving carbon–carbon bond formation.

Result of Action

It’s known to be involved in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-dihydrofuran-3-carbonitrile. For instance, it’s known that the compound is soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but insoluble in water . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of phenacyl bromide with malononitrile to form phenacylmalononitrile, which is then reacted with 4-oxo-4H-chromene-3-carbaldehyde in a one-pot, three-component reaction. This method is advantageous due to its high efficiency, short reaction time, and the use of green solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydrofuran derivatives.

Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, pyrroles, and pyridazines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-4,5-dihydrofuran-3-carbonitrile has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4H-pyran-3-carbonitrile: Similar in structure but contains a pyran ring instead of a furan ring.

2-Amino-3-cyano-4H-chromene: Contains a chromene ring and is known for its pharmacological properties.

Uniqueness

2-Amino-4,5-dihydrofuran-3-carbonitrile is unique due to its combination of an amino group and a nitrile group within a furan ring. This structure provides distinct reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

2-Amino-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, featuring an amino group and a carbonitrile functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and potential therapeutic uses.

This compound can be synthesized through several methodologies involving reactions of appropriate starting materials. Common methods include:

- Refluxing with Catalysts : Utilizing potassium carbonate as a catalyst to enhance yield.

- Three-component Reactions : Combining malononitrile with various aldehydes and other reagents to form the dihydrofuran structure.

The synthesis typically requires controlled conditions such as temperature management and specific solvents to optimize outcomes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key aspects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Nitrile Group Reactivity : This group can participate in nucleophilic addition reactions, influencing cellular pathways.

These interactions can modulate signaling pathways involved in cell proliferation and apoptosis, making the compound a candidate for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

- Cell Line Testing : Compounds derived from this structure have shown significant antiproliferative activity against various human tumor cell lines. Notably, certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | HT-29 | 0.5 |

| 1b | HCT-116 | 0.04 |

| 1c | EA.hy926 | 0.15 |

These compounds induce microtubule disruption and centrosome de-clustering, leading to G2/M cell cycle arrest .

Anti-inflammatory Effects

Research has indicated that this compound exhibits inhibitory actions on tyrosine kinase 2 (Tyk2), which is significant in autoimmune diseases such as psoriasis and rheumatoid arthritis. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

- Anticancer Activity : A study synthesized a series of derivatives that were tested against eight tumor cell lines. The findings revealed that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Autoimmune Disease Treatment : Another investigation focused on the Tyk2 inhibitory action of this compound class, demonstrating efficacy in preclinical models for conditions like systemic lupus erythematosus and multiple sclerosis .

Propiedades

IUPAC Name |

5-amino-2,3-dihydrofuran-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-4-1-2-8-5(4)7/h1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYTVYBGYYTXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540157 | |

| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27512-24-9 | |

| Record name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.